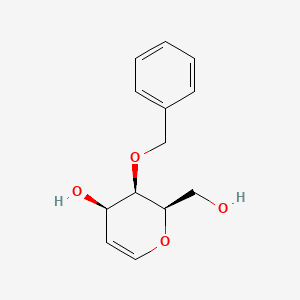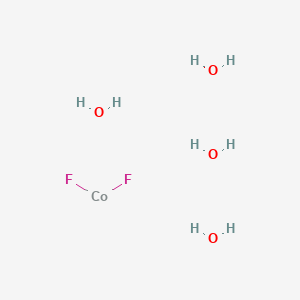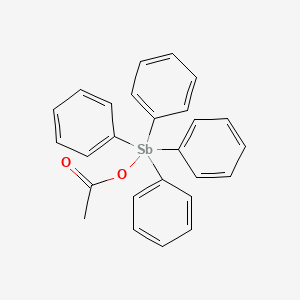
2-nitro-1,3-bis(trideuteriomethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-1,3-bis(trideuteriomethyl)benzene: is a deuterated aromatic compound. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl groups, making this compound useful in various scientific applications, particularly in spectroscopy and reaction mechanism studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-1,3-bis(trideuteriomethyl)benzene typically involves the nitration of 1,3-bis(trideuteriomethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Starting Material: 1,3-bis(trideuteriomethyl)benzene
Nitration Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Reaction Conditions: The reaction is typically performed at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.
Industrial Production Methods
While the industrial production of this compound is not widely documented, the general principles of aromatic nitration can be scaled up. This involves using large-scale nitration reactors with precise temperature control and efficient mixing to ensure uniform reaction conditions.
化学反応の分析
Types of Reactions
Reduction: The nitro group in 2-nitro-1,3-bis(trideuteriomethyl)benzene can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron filings and hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Reduction: 2-amino-1,3-bis(trideuteriomethyl)benzene
Substitution: Depending on the substituent introduced, products like 2-bromo-1,3-bis(trideuteriomethyl)benzene can be formed.
科学的研究の応用
Chemistry
In chemistry, 2-nitro-1,3-bis(trideuteriomethyl)benzene is used as a model compound in studies involving deuterium isotope effects. It helps in understanding reaction mechanisms and kinetic isotope effects due to the presence of deuterium atoms.
Biology
The compound can be used in biological studies to trace metabolic pathways and investigate enzyme mechanisms, as deuterium-labeled compounds often exhibit different metabolic rates compared to their non-deuterated counterparts.
Medicine
In medicinal chemistry, deuterated compounds like this compound are explored for their potential to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and reduced toxicity.
Industry
In the industrial sector, deuterated compounds are valuable in the development of new materials and the study of polymer degradation mechanisms.
作用機序
The effects of 2-nitro-1,3-bis(trideuteriomethyl)benzene are primarily due to the presence of the nitro group and the deuterium atoms. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring. Deuterium atoms, being heavier isotopes of hydrogen, affect the vibrational frequencies of the molecule, which can be studied using spectroscopic techniques.
類似化合物との比較
Similar Compounds
2-nitro-1,3-dimethylbenzene: Similar structure but with hydrogen atoms instead of deuterium.
2-nitro-1,4-bis(trideuteriomethyl)benzene: Similar but with different positions of the trideuteriomethyl groups.
2-nitro-1,3-bis(methyl)benzene: Non-deuterated version of the compound.
Uniqueness
The uniqueness of 2-nitro-1,3-bis(trideuteriomethyl)benzene lies in the presence of deuterium atoms, which provide distinct advantages in spectroscopic studies and kinetic isotope effect investigations. The deuterium atoms also contribute to the compound’s stability and reactivity, making it a valuable tool in various scientific fields.
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
157.20 g/mol |
IUPAC名 |
2-nitro-1,3-bis(trideuteriomethyl)benzene |
InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3/i1D3,2D3 |
InChIキー |
HDFQKJQEWGVKCQ-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=CC=C1)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)






![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)

